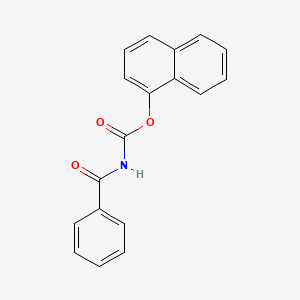

Naphthalen-1-yl benzoylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

13562-06-6 |

|---|---|

Molecular Formula |

C18H13NO3 |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

naphthalen-1-yl N-benzoylcarbamate |

InChI |

InChI=1S/C18H13NO3/c20-17(14-8-2-1-3-9-14)19-18(21)22-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H,19,20,21) |

InChI Key |

BSPNIIWSOVAZAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalen 1 Yl Benzoylcarbamate

Strategic Approaches to Carbamate (B1207046) Synthesis Relevant to Naphthalen-1-yl Benzoylcarbamate

General methods for carbamate synthesis can be adapted to produce the target molecule. These strategies include the use of isocyanates, advanced carbonylation techniques, and activated carbonates.

A primary and direct route to carbamate synthesis involves the reaction of an alcohol with an isocyanate. For the synthesis of this compound, this would involve the reaction of 1-Naphthol (B170400) with benzoyl isocyanate . Acyl isocyanates, such as benzoyl isocyanate, can be generated from primary amides (like benzamide) by reacting them with oxalyl chloride, providing a convenient one-pot, two-step synthesis method for acyl ureas and carbamates. organic-chemistry.org

Another well-established method is the reaction of an amine with a chloroformate. While less direct for an N-acyl carbamate, this highlights the versatility of these precursors. Generally, alkyl chloroformates are common reagents for carbamate preparation. acs.org

A three-component coupling reaction offers a modern alternative. This method can synthesize carbamates from an amine, carbon dioxide (CO2), and an alkyl halide under mild conditions, often facilitated by cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This approach is efficient and prevents common side reactions like overalkylation. organic-chemistry.org To form the target molecule, this could theoretically be adapted by using 1-naphthylamine (B1663977) as the amine component.

Carbonylation reactions provide a powerful tool for synthesizing carbamates, often using carbon monoxide (CO) as a C1 building block. Palladium-catalyzed carbonylation of aromatic amines can be controlled to produce either carbamates or ureas. researchgate.net By adjusting solvents and conditions, it is possible to synthesize a variety of N-phenylcarbamates from aromatic amines under a CO atmosphere. researchgate.net This strategy could be applied to the synthesis of this compound by using 1-naphthylamine as the substrate in the presence of a suitable palladium catalyst and a benzoyl-containing species.

While often requiring catalysts and sometimes high pressures, carbonylation methods are attractive due to the abundance and low cost of carbon dioxide as a potential carbon source. researchgate.netacs.org However, the kinetic and thermodynamic stability of CO2 necessitates effective catalytic systems to transform it into value-added compounds like carbamates. researchgate.net

To avoid the use of highly toxic phosgene-based reagents, various activated carbonates have been developed as safer alternatives for carbamate synthesis. nih.gov Mixed carbonates containing a p-nitrophenyl group are frequently used. acs.org In this approach, a suitable alcohol is treated with p-nitrophenyl chloroformate in the presence of a base. acs.orgnih.gov This forms an activated carbonate that serves as an effective alkoxycarbonylating agent for amines. acs.orgnih.gov For the target molecule, 1-Naphthol could be reacted with p-nitrophenyl chloroformate to generate an activated naphthalenyl carbonate, which would then react with benzamide (B126) to form the final product.

Another widely used reagent is N,N'-carbonyldiimidazole (CDI). Carbamoylimidazolium salts, prepared by treating secondary amines with CDI, can react with alkoxides or phenoxides to produce the corresponding carbamates. nih.gov A one-pot reaction using carbonylimidazolide in water provides an efficient and general method for preparing carbamates without needing an inert atmosphere. organic-chemistry.org

Table 1: Comparison of General Carbamate Synthesis Strategies

| Method | Key Precursors | Common Reagents/Catalysts | Key Advantages | Reference |

|---|---|---|---|---|

| Isocyanate Reaction | Alcohol, Isocyanate | Benzoyl isocyanate, 1-Naphthol | Direct, often high-yielding route. | organic-chemistry.org |

| Three-Component Coupling | Amine, CO2, Halide | Cesium Carbonate, TBAI | Mild conditions, avoids overalkylation. | organic-chemistry.org |

| Palladium-Catalyzed Carbonylation | Amine, CO, Alcohol | Pd(II) catalysts | Switchable access to carbamates or ureas. | researchgate.net |

| Activated Carbonates | Alcohol, Amine | p-Nitrophenyl chloroformate, CDI | Avoids toxic phosgene-based reagents. | acs.orgnih.gov |

Precursor Synthesis for this compound

The successful synthesis of the target compound is contingent on the availability of its key precursors, namely derivatives of naphthalene-1-ol and naphthalene-1-amine.

1-Naphthol (or α-naphthol) is a crucial precursor for various chemical products, including dyes and polymers. atamanchemicals.com It is a white, crystalline solid that serves as a starting material for the synthesis of this compound via reaction with benzoyl isocyanate or through an activated carbonate intermediate. atamanchemicals.com

Several synthetic routes to 1-naphthol and its derivatives are established:

Classical Method : A traditional synthesis involves the sulfonation of naphthalene (B1677914) followed by fusion with an alkali.

From 1-Naphthylamine : 1-Naphthol can be produced by heating 1-naphthylamine in sulfuric acid at 200 °C. wikipedia.org

Electrophilic Cyclization : Substituted naphthalenes and 2-naphthols can be prepared under mild conditions via the 6-endo-dig electrophilic cyclization of specific arene-containing propargylic alcohols. nih.gov This method allows for regioselective synthesis and accommodates a variety of functional groups. nih.gov

Bucherer Reaction : The ammonolysis of 1-naphthol can conversely yield 1-aminonaphthalene, demonstrating the interconversion possibilities of these precursors. atamanchemicals.com

Table 2: Selected Synthetic Methods for 1-Naphthol Derivatives

| Method | Starting Material(s) | Key Conditions/Reagents | Reference |

|---|---|---|---|

| From 1-Naphthylamine | 1-Naphthylamine | Sulfuric acid, 200 °C | wikipedia.org |

| Electrophilic Cyclization | Arene-containing propargylic alcohols | ICl, I2, Br2, NBS, or PhSeBr | nih.gov |

| Benzylation | 1-Naphthol, Aromatic Ketones | Al-NiCl2·6H2O system in ethanol | researchgate.net |

Naphthalen-1-amine (1-naphthylamine) is an aromatic amine that serves as a precursor to many dyes. wikipedia.org It is the key starting material for synthesizing the target carbamate through methods like palladium-catalyzed carbonylation. researchgate.netwikipedia.org

The most common methods for its preparation involve the reduction of 1-nitronaphthalene (B515781):

Reduction with Iron : A standard laboratory and industrial preparation involves the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation to purify the product. wikipedia.org

Catalytic Hydrogenation : For industrial-scale production, catalytic hydrogenation of 1-nitronaphthalene is employed. This process is typically carried out at elevated temperatures (150-250°C) and pressures (50-300 bar) using a platinum/activated charcoal catalyst. google.com This method requires purified 1-nitronaphthalene that is substantially free of sulfur compounds and the 2-nitronaphthalene (B181648) isomer to be effective. google.com

Reduction with Sodium : The reduction of the unsubstituted ring of 1-naphthylamine with sodium in boiling amyl alcohol yields tetrahydro-1-naphthylamine. wikipedia.org

Table 3: Common Synthesis Methods for 1-Naphthylamine

| Method | Starting Material | Reagents/Catalyst | Typical Conditions | Reference |

|---|---|---|---|---|

| Chemical Reduction | 1-Nitronaphthalene | Iron, Hydrochloric Acid | Followed by steam distillation. | wikipedia.org |

| Catalytic Hydrogenation | Purified 1-Nitronaphthalene | Platinum/activated charcoal | 150-250°C, 50-300 bar H2 pressure. | google.com |

Formation of the Benzoylcarbamate Linkage in this compound

The synthesis of this compound fundamentally relies on the creation of the carbamate and amide bonds that constitute the benzoylcarbamate group. Traditional and modern synthetic routes offer several pathways to achieve this linkage, often involving the reaction of a naphthalene-derived nucleophile with a benzoyl-containing electrophile, or vice versa.

One of the most common and historical methods for carbamate formation involves the use of phosgene (B1210022) and its derivatives. researchgate.netnih.gov In the context of this compound, this could involve the reaction of 1-naphthol with phosgene to form a highly reactive 1-naphthyl chloroformate intermediate. This intermediate would then readily react with benzamide in the presence of a base to yield the target molecule. Alternatively, benzoyl isocyanate can be employed as a key reagent. This isocyanate, when reacted with 1-naphthol, would directly form the this compound. The isocyanate itself can be generated through methods like the Curtius or Hofmann rearrangement of a corresponding benzoyl azide (B81097) or benzamide derivative.

Another established approach involves the reaction of 1-naphthylamine with a benzoyl-containing chloroformate. For instance, the reaction of 1-naphthylamine with phenyl chloroformate would yield a carbamate that could then be acylated with benzoyl chloride. However, a more direct route would be the reaction of 1-naphthylamine with a pre-formed benzoyl chloroformate.

More contemporary methods aim to avoid the use of highly toxic phosgene. nih.gov One such strategy is the use of carbonyldiimidazole (CDI) as a phosgene equivalent. nih.gov 1-Naphthol can be activated with CDI to form an N-acylimidazole intermediate, which then reacts with benzamide. Alternatively, reacting benzamide with CDI could form a benzoyl-activated intermediate that subsequently reacts with 1-naphthol.

The following table summarizes potential synthetic routes for the formation of the benzoylcarbamate linkage:

| Starting Material 1 | Starting Material 2 | Reagent(s) | Key Intermediate |

| 1-Naphthol | Benzamide | Phosgene, Base | 1-Naphthyl chloroformate |

| 1-Naphthol | Benzoyl isocyanate | - | - |

| 1-Naphthylamine | Benzoyl chloride | Phosgene or equivalent | 1-Naphthyl isocyanate |

| 1-Naphthol | Benzamide | Carbonyldiimidazole (CDI) | N-Acylimidazole intermediate |

Stereocontrolled Synthesis Considerations for Naphthalene-Based Carbamates

While this compound itself is not chiral, the principles of stereocontrolled synthesis become critical when substituents on the naphthalene ring or the benzoyl group create chiral centers. The synthesis of optically active naphthalene-based compounds is an area of significant research interest. nih.gov

For instance, if a chiral center were present on a side chain of the naphthalene ring, its stereochemical integrity would need to be maintained throughout the synthesis. This often involves the use of chiral starting materials or the application of asymmetric synthesis techniques. For example, the synthesis of chiral α-aminoketone derivatives of naphthalene has been reported, which could serve as precursors for chiral carbamates. nih.gov

In the context of forming the carbamate linkage, if either the naphthalene precursor or the benzoyl precursor is chiral, the reaction conditions must be chosen carefully to avoid racemization. Mild reaction conditions and the use of non-basic or sterically hindered bases are often employed.

Furthermore, the development of atropisomeric naphthalene derivatives, which are chiral due to restricted rotation around a single bond, presents another facet of stereocontrolled synthesis. While not directly applicable to the parent this compound, the methodologies developed for creating atropisomeric naphthalenes could be adapted for more complex, substituted analogues. nih.gov

Methodological Innovations in Green Chemistry for this compound Synthesis

The drive towards more environmentally benign chemical processes has led to significant innovations in carbamate synthesis, which are applicable to the production of this compound. psu.edursc.org A primary focus of green chemistry in this area is the replacement of toxic reagents like phosgene and the reduction of waste. researchgate.net

One of the most promising green alternatives is the use of carbon dioxide (CO2) as a C1 source. nih.govpsu.edursc.org The reaction of 1-naphthylamine with CO2 can form a carbamic acid intermediate, which can then be alkylated or arylated. However, for the synthesis of an N-benzoylcarbamate, this route is less direct. A more feasible approach would be the reaction of 1-naphthylamine, CO2, and a benzoyl-containing electrophile, potentially catalyzed by a transition metal complex or an ionic liquid.

Another green approach is the use of urea (B33335) as a carbonyl source. rsc.org This method involves the reaction of an amine (like 1-naphthylamine) with urea and an alcohol (in this case, a source of the benzoyl group, which is less straightforward) over a solid catalyst. This phosgene-free method offers high atom economy and often utilizes reusable catalysts. rsc.org

The use of dimethyl carbonate (DMC) as a green methylating and carbonylating agent is also gaining traction. While typically used for the synthesis of methyl carbamates, innovative catalytic systems could potentially adapt its use for the introduction of a benzoyl group.

The table below highlights some green chemistry approaches applicable to carbamate synthesis:

| Green Reagent | Reaction Type | Advantages |

| Carbon Dioxide (CO2) | Carboxylation | Non-toxic, abundant, renewable C1 source. nih.govpsu.edursc.org |

| Urea | Carbonylation | Phosgene-free, high atom economy. rsc.org |

| Dimethyl Carbonate (DMC) | Carbonylation | Low toxicity, biodegradable. |

These innovative methods, while not yet specifically documented for the synthesis of this compound, represent the future direction of carbamate production, emphasizing safety, sustainability, and efficiency.

Biological Activity Profiles and Mechanistic Insights of Naphthalen 1 Yl Benzoylcarbamate Analogues

In Vitro Biological Spectrum of Naphthalene-Containing Carbamates

Enzyme Inhibitory Activities (e.g., Papain-like Protease (PLpro) Inhibition)

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication and a key target for antiviral drug development. nih.govrsc.org Naphthalene-containing compounds have emerged as promising inhibitors of this enzyme. Research has identified that derivatives of GRL-0617, a known SARS-CoV PLpro inhibitor, show inhibitory activity against SARS-CoV-2 PLpro. ekb.egjst.go.jp Molecular modeling studies of naphthalene (B1677914) derivatives have been conducted to understand their binding modes within the active site of SARS-CoV-2 and MERS-CoV PLpro. nih.gov While direct inhibitory data for Naphthalen-1-yl benzoylcarbamate is not extensively documented, the broader class of naphthalene derivatives shows significant potential. For instance, a high-throughput screening identified SIMR3030 as a potent inhibitor of SARS-CoV-2 PLpro, demonstrating deubiquitinating activity and inhibition of viral gene expression in infected host cells. nih.gov

Carbamates, as a chemical class, are known for their ability to inhibit enzymes, most notably acetylcholinesterase. nih.govslideshare.netyoutube.com This inhibition occurs through the carbamylation of the enzyme's active site. nih.gov While this mechanism is well-studied in the context of insecticides, the potential for carbamate-containing naphthalene compounds to inhibit other enzymes like viral proteases is an area of active investigation. The combination of the naphthalene scaffold, known to interact with PLpro, and the carbamate (B1207046) moiety, a known enzyme inhibitor, suggests a promising avenue for the design of novel PLpro inhibitors.

Antiproliferative Activity against Cancer Cell Lines

Naphthalene derivatives have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. ijpsjournal.comnih.gov For instance, a series of naphthalene-1,4-dione analogues were synthesized and evaluated for their anticancer activity, with several compounds showing notable potency with IC₅₀ values around 1 μM. ijpsjournal.comnih.gov One imidazole (B134444) derivative from this series, compound 44, exhibited a favorable balance of potency and selectivity, with an IC₅₀ of 6.4 μM and a selectivity ratio of 3.6, indicating greater toxicity to cancer cells versus normal cells. ijpsjournal.comnih.gov

In another study, naphthalene-based thiosemicarbazone derivatives were designed as anticancer agents against LNCaP human prostate cancer cells. nih.gov Compounds 6, 8, and 11 from this series showed an inhibitory effect, with compound 6, 4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide, being particularly effective and inducing apoptosis in LNCaP cells. nih.gov Furthermore, newly synthesized 1,8-naphthalimide-acridinyl hybrids were evaluated for their anticancer activity in several human cancer cell lines, with compound 2b displaying good cytotoxicity against MT-4, HepG2, HeLa, and SK-OV-3 cells with IC₅₀ values of 14.66 ± 0.31, 27.32 ± 2.67, 17.51 ± 0.34, and 32.26 ± 1.74 μM, respectively. ibict.br

The antiproliferative potential of naphthalene-based compounds is further highlighted by the activity of naphthalene-chalcone derivatives. One such derivative demonstrated significant activity against the A549 cancer cell line with an IC₅₀ of 7.835 ± 0.598 μM. nih.gov Naphthalene-based organoselenocyanates have also been investigated, with some compounds showing selective cytotoxicity against MCF-7 breast cancer cells. worktribe.com

| Compound/Analogue Class | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Naphthalene-1,4-dione analogue (Compound 44) | Cancer cells | 6.4 |

| 1,8-Naphthalimide-acridinyl hybrid (Compound 2b) | MT-4 | 14.66 ± 0.31 |

| HepG2 | 27.32 ± 2.67 | |

| HeLa | 17.51 ± 0.34 | |

| SK-OV-3 | 32.26 ± 1.74 | |

| Naphthalene-chalcone derivative (Compound 37) | A549 | 7.835 ± 0.598 |

Antimicrobial Efficacy Against Bacterial and Fungal Strains

The naphthalene scaffold is a core component of several commercially available antimicrobial drugs, including nafcillin, naftifine, and terbinafine, underscoring its importance in this therapeutic area. nih.govnih.gov Numerous synthetic naphthalene derivatives have also shown significant antimicrobial properties. mdpi.comresearchgate.net For example, 3,5-dinaphthyl substituted 2-pyrazoline (B94618) derivatives have been assessed for their antimicrobial activity against a range of bacteria, with one of the most effective compounds exhibiting a minimum inhibitory concentration (MIC) between 16 and 63 μM against the tested organisms. nih.gov

Naphthalene-azole derivatives have demonstrated potent antifungal activity, in some cases outperforming the standard drug fluconazole (B54011) against Candida species. nih.gov Similarly, amino-isocyanonaphthalene compounds have shown promising antifungal activity against Candida. nih.gov The antimicrobial potential extends to naphthalene-2-ol-indolin-2-one-thiocarbamide derivatives, which have shown activity against various bacteria and fungi. ekb.eg

A study on azo-2-naphthol derivatives revealed their effectiveness against several human pathogenic microorganisms, including S. aureus, E. coli, B. subtilis, P. aeruginosa, and S. faecalis. nih.gov Furthermore, some naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties have been found to be effective against human pathogenic Gram-positive and Gram-negative bacteria and fungi. mdpi.com

| Compound/Analogue Class | Microorganism | MIC (μM) |

|---|---|---|

| 3,5-Dinaphthyl substituted 2-pyrazoline derivative | Various bacteria | 16-63 |

Antiparasitic Actions Against Protozoan Pathogens

Naphthalene derivatives have shown a broad spectrum of antiparasitic activities, including efficacy against protozoan pathogens responsible for diseases such as leishmaniasis, trypanosomiasis, and malaria. ekb.egmdpi.comnih.gov A series of synthetic chalcone (B49325) derivatives containing a naphthalene moiety were investigated for their leishmanicidal and trypanocidal activities. mdpi.comnih.gov Two of these compounds, 22 and 23, showed potent leishmanicidal activity with EC₅₀ values of 12.37 ± 1.15 μM and 5.69 ± 2.65 μM, respectively, which were more potent than the reference drug miltefosine (B1683995) (EC₅₀ 25 ± 1.40 μM). mdpi.com These same compounds also exhibited strong trypanocidal activity against Trypanosoma cruzi with EC₅₀ values of 5.03 ± 0.49 μM and 4.91 ± 0.98 μM, respectively, surpassing the efficacy of the reference drug benznidazole (B1666585) (EC₅₀ 30.00 ± 0.68 μM). mdpi.com

The antimalarial potential of naphthalene derivatives has also been demonstrated. A series of mono- and di-hydroxy substituted naphthalene compounds were found to possess antimalarial activity against Plasmodium gallinaceum. nih.gov In another study, amide-coupled naphthalene scaffolds were tested for their antimalarial properties, with some derivatives showing notable activity. ijpsjournal.com

Carbamates have also been investigated for their antiprotozoal effects. A novel class of polyazamacrocycles containing N-functionalized carbamate side-chains displayed significant antiparasitic activity against bloodstream forms of African trypanosomes. nih.gov The combination of a naphthalene core with a carbamate functional group represents a potential strategy for developing new antiparasitic agents.

| Compound/Analogue Class | Pathogen | Activity (EC₅₀/IC₅₀ in μM) |

|---|---|---|

| Naphthalene Chalcone Derivative (Compound 22) | Leishmania | 12.37 ± 1.15 |

| Trypanosoma cruzi | 5.03 ± 0.49 | |

| Naphthalene Chalcone Derivative (Compound 23) | Leishmania | 5.69 ± 2.65 |

| Trypanosoma cruzi | 4.91 ± 0.98 |

Cellular Response Modulations by Naphthalene-1-yl Benzoylcarbamate Analogues

Cell Cycle Progression Interference

The antiproliferative effects of naphthalene derivatives are often linked to their ability to interfere with the cell cycle. The eukaryotic cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell growth, a hallmark of cancer. plos.orgnih.gov While direct evidence for this compound is limited, studies on its analogues provide insights into this mechanism.

For example, naphthalene has been shown to induce concentration- and time-dependent DNA damage in cultured macrophage J774A.1 cells. nih.gov This DNA damage can trigger cell cycle checkpoints, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, the induction of apoptosis. This suggests that one of the mechanisms by which naphthalene derivatives exert their cytotoxic effects could be through the induction of DNA damage and subsequent cell cycle arrest.

Apoptotic Pathway Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. For a novel compound series like this compound analogues, a primary focus of pre-clinical investigation would be to determine if and how these molecules trigger this cellular suicide program.

Research into other classes of carbamate-containing compounds has demonstrated their potential to induce apoptosis in cancer cells. For instance, a series of 4'-demethylepipodophyllotoxin (B1664165) carbamate derivatives were synthesized and evaluated for their cytotoxic effects. The most potent of these, 4β-4'-Demethylepipodophyllotoxin 1-(4-nitrophenyl) piperazinyl carbamate, was found to induce G2/M phase cell cycle arrest and subsequent apoptosis in HeLa cells. Mechanistic studies revealed the activation of key apoptotic proteins including Bax, p53, and caspase-3. nih.gov

The investigation into how a compound like a this compound analogue induces apoptosis would involve a series of established assays:

Annexin V/Propidium Iodide (PI) Staining: This is an early and widely used assay to detect apoptosis. In apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and can identify these early apoptotic cells. nih.gov Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. nih.govthermofisher.com

Caspase Activation Assays: Apoptosis proceeds through the activation of a cascade of cysteine-aspartic proteases known as caspases. thermofisher.com Specific assays can measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) to determine which apoptotic pathway (extrinsic or intrinsic) is activated. promega.com

Mitochondrial Membrane Potential (ΔΨm) Assays: The intrinsic apoptotic pathway is characterized by the disruption of the mitochondrial membrane potential. thermofisher.com Dyes such as JC-1 can be used to measure changes in ΔΨm, indicating mitochondrial involvement in the apoptotic process. nih.gov

DNA Fragmentation Analysis: A hallmark of late-stage apoptosis is the fragmentation of nuclear DNA by endonucleases. thermofisher.com The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is commonly used to detect these DNA breaks within cells. thermofisher.compromega.com

Should research be undertaken on this compound analogues, these methodologies would be crucial in elucidating their pro-apoptotic potential and the specific molecular pathways involved.

Potential Interactions with Nucleic Acid Structures (e.g., G-quadruplex Ligands)

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. They are implicated in the regulation of key cellular processes, including transcription and telomere maintenance, making them attractive targets for anti-cancer drug development. nih.gov The planar aromatic naphthalene moiety present in this compound suggests a potential for these compounds to interact with the planar G-quartets of G4 structures through π-π stacking.

While direct studies on this compound are absent, a class of naphthalene-containing compounds, the naphthalene diimides (NDIs), have been extensively studied as G-quadruplex ligands. nih.govacs.org These compounds have demonstrated the ability to bind and stabilize G4 structures, leading to the inhibition of telomerase activity and anti-proliferative effects in cancer cells. nih.gov The binding affinity and selectivity of NDIs for G4 structures over duplex DNA have been thoroughly investigated, providing a roadmap for how this compound analogues could be assessed. acs.orgnih.gov

Key methodologies to evaluate the interaction of small molecules with G-quadruplexes include:

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the topology of the G-quadruplex (e.g., parallel, anti-parallel, or hybrid) and to observe conformational changes upon ligand binding. mdpi.com

Fluorescence Resonance Energy Transfer (FRET) Melting Assays: FRET-based assays can be used to assess the thermal stabilization of a G-quadruplex structure upon ligand binding. An increase in the melting temperature (Tm) indicates a stabilizing interaction.

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events, allowing for the determination of association and dissociation rate constants, and thus the binding affinity (KD) of a ligand for a G-quadruplex. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding constant (Kb), enthalpy (ΔH), and entropy (ΔS). nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance can provide detailed structural information about the interaction between a ligand and a G-quadruplex at an atomic level.

The application of these techniques to this compound analogues would be essential to determine if they possess G-quadruplex binding activity and to characterize the nature of this interaction.

Methodologies for Assessing Biological Activities in Pre-Clinical Research

The pre-clinical evaluation of a new chemical entity like this compound involves a tiered approach of in vitro and in vivo assays to build a comprehensive profile of its biological activity.

In Vitro Assays:

Initial screening typically involves a panel of cancer cell lines to determine the cytotoxic and anti-proliferative activity of the compounds. Assays such as the MTT or SRB assay are commonly used to generate dose-response curves and calculate IC50 values (the concentration of a drug that inhibits cell growth by 50%).

Based on these initial findings, more detailed mechanistic studies, as described in sections 3.2.2 and 3.2.3, are conducted to identify the molecular targets and pathways affected by the compounds. This can include:

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.gov

Western Blotting: This technique is used to measure the expression levels of key proteins involved in the identified pathways, such as those in the apoptotic cascade.

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or microarray analysis can be used to assess changes in the expression of genes related to the compound's mechanism of action.

In Vivo Models:

Promising compounds identified from in vitro studies are then advanced to in vivo testing using animal models, most commonly mice. These studies are critical for evaluating the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole organism.

Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored over time.

Pharmacokinetic Studies: These studies determine how the drug is processed by the body, which is crucial for establishing appropriate dosing regimens.

Toxicology Studies: These are conducted to identify any adverse effects of the compound on healthy tissues and to determine the maximum tolerated dose.

A thorough and systematic application of these pre-clinical research methodologies would be necessary to fully characterize the biological activity profile of this compound analogues and to determine their potential as therapeutic agents.

Structure Activity Relationship Sar Investigations of Naphthalen 1 Yl Benzoylcarbamate and Its Derivatives

Systematic Modification of the Naphthalene (B1677914) Ring System

Direct SAR studies detailing the systematic modification of the naphthalene ring within Naphthalen-1-yl benzoylcarbamate are not prominently available. However, general principles from related naphthalene-containing bioactive molecules can offer some insights.

Positional Isomerism and Substituent Effects on Biological Activity

The positioning of the benzoylcarbamate functional group on the naphthalene ring is a critical determinant of its spatial orientation and, by extension, its interaction with biological targets. While no studies directly compare the biological activity of this compound with its Naphthalen-2-yl isomer, research on other classes of naphthalene derivatives often shows significant differences in activity between the 1- and 2-substituted isomers. This is attributed to the distinct steric and electronic environments of the alpha and beta positions of the naphthalene core.

The introduction of substituents onto the naphthalene ring would be expected to modulate the compound's properties. Electron-donating or electron-withdrawing groups could alter the electronic character of the naphthalene system and the adjacent carbamate (B1207046) linkage, potentially influencing binding affinities. The position of these substituents would also be critical, as they could introduce steric hindrance or new points of interaction with a biological target. Without specific experimental data, any predictions remain speculative.

Alterations to the Naphthalene Core Structure

Bioisosteric replacement of the naphthalene core with other bicyclic or large hydrophobic moieties is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Potential replacements could include quinoline, isoquinoline, indole, or benzofuran (B130515) systems. Each of these would present a different three-dimensional shape and distribution of heteroatoms, which would significantly impact the compound's biological activity profile. However, no such modifications have been reported for this compound in the available literature.

Exploration of the Benzoyl Moiety in this compound

While specific SAR for the benzoyl portion of this compound is not documented, studies on related N-aryl benzamides and other carbamate inhibitors provide some general guidance.

Bioisosteric Replacements of the Benzoyl Group

The benzoyl group can be replaced by other acyl groups or non-acyl moieties to explore different chemical space and improve properties such as metabolic stability. nih.govacs.org Common bioisosteres for an amide or carbamate-linked phenyl group include other aromatic or heteroaromatic rings. For example, replacing the phenyl ring with a pyridine, thiophene, or furan (B31954) ring would introduce different electronic and hydrogen-bonding properties. nih.govacs.org Such changes can significantly impact target recognition and binding affinity. The replacement of the entire benzoyl moiety with, for example, a sulfonyl group would drastically alter the geometry and electronic nature of the linkage to the carbamate. The success of such a replacement is highly dependent on the specific interactions the benzoyl group makes with its biological target.

Conformational Analysis of the Carbamate Linkage and its Role in SAR

The carbamate linkage is a key structural feature that dictates the relative orientation of the naphthalene and benzoyl moieties. Carbamates can exist in syn and anti conformations due to restricted rotation around the C-N bond, a phenomenon attributed to amide resonance. Generally, the anti conformation is energetically favored for steric and electrostatic reasons. The specific rotational barrier and the preferred conformation can be influenced by the nature of the substituents on both the nitrogen and the oxygen of the carbamate.

The dihedral angle between the naphthalene ring system and the benzoyl group would be a critical parameter for biological activity. A significant twist between these two aromatic systems could either facilitate or hinder the optimal binding pose within a target protein. Computational modeling studies would be invaluable in predicting the low-energy conformations of this compound and its derivatives, and how these conformations might correlate with any observed biological activity. However, specific conformational analysis studies for this compound are not available in the reviewed literature.

Rotational Barriers and Amide Resonance in Carbamates

A key structural feature of carbamates, including this compound, is the carbamate moiety, which can be considered a hybrid of an amide and an ester. nih.gov This group exhibits amide resonance, a phenomenon where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. nih.gov This delocalization results in a partial double bond character for the C-N bond, which restricts free rotation and leads to the existence of syn and anti conformers. nih.gov

The rotational barrier of the C-N bond in carbamates is a critical factor in determining the relative populations of these conformers. nih.gov Studies have shown that the energy barrier for rotation in carbamates is generally 3-4 kcal/mol lower than in analogous amides. nih.govnih.gov This is attributed to the electronic and steric effects of the adjacent ester oxygen atom. nih.gov The stability of the carbamate group arises from the resonance between the amide and carboxyl components. nih.gov

The substituents on the nitrogen and oxygen atoms of the carbamate can significantly influence the rotational energy barrier and the equilibrium between the syn and anti forms. nih.gov For this compound, the bulky naphthalen-1-yl group attached to the nitrogen and the benzoyl group on the oxygen will dictate the conformational preferences and the energy landscape of rotation.

Table 1: Comparison of Rotational Energy Barriers

| Functional Group | Typical Rotational Barrier (kcal/mol) | Key Influencing Factors |

|---|---|---|

| Amides | Higher | Resonance stabilization |

| Carbamates | 3-4 kcal/mol lower than amides | Electronic and steric effects of the additional oxygen atom |

Intramolecular Hydrogen Bonding Influences on Conformation and Activity

Intramolecular hydrogen bonds (IMHBs) can play a significant role in defining the three-dimensional shape and, consequently, the biological activity of a molecule. nih.gov In the context of this compound, an IMHB could potentially form between the N-H proton of the carbamate and the carbonyl oxygen of the benzoyl group. The formation of such a bond would lock the molecule into a more rigid conformation.

The establishment of an IMHB can have several effects:

Conformational Stabilization: It can stabilize a specific "bioactive" conformation, potentially reducing the entropic penalty upon binding to a biological target and leading to a stronger interaction. nih.gov

Modulation of Physicochemical Properties: By masking polar groups, IMHBs can decrease a molecule's polarity, which may facilitate its passage through biological membranes. nih.gov

Influence on Electronic Structure: The formation of an IMHB can alter the electron distribution within the molecule, which can impact its reactivity and interactions with its target. rsc.org

The strength and likelihood of IMHB formation are highly dependent on the surrounding environment. nih.gov In non-polar environments, the formation of an IMHB is more favorable, whereas, in polar, hydrogen-bonding solvents like water, the intramolecular bond may be disrupted in favor of intermolecular hydrogen bonds with the solvent. nih.gov The impact of forming or disrupting an IMHB on biological activity can be substantial but is often difficult to predict, with observed changes in activity spanning several orders of magnitude in some cases, while having a negligible effect in others. nih.gov

Predictive Models for Structure-Activity Relationships (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.gov For carbamate derivatives, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity. nih.govresearchgate.net

A typical QSAR study on carbamates might involve the following steps:

Data Set Compilation: A series of this compound analogs with their corresponding measured biological activities (e.g., IC₅₀ values) would be gathered.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include:

Physicochemical properties: such as lipophilicity (logP), molar refractivity (MR), and molecular weight (MW). researchgate.net

Topological indices: which describe the branching and connectivity of the molecule. researchgate.net

Quantum mechanical descriptors: derived from calculations to describe the electronic properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation to ensure its reliability.

For instance, a QSAR study on a series of O-biphenyl carbamates successfully rationalized the structural features responsible for their activity at their biological targets. nih.govacs.orgresearchgate.net Such models can be instrumental in predicting the activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds.

Table 2: Common Descriptors in Carbamate QSAR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Physicochemical | LogP, Molar Refractivity (MR), Molecular Weight (MW) | Lipophilicity, size, and polarizability |

| Topological | Balaban centric index, Weiner index, Connectivity indices | Molecular shape, size, and branching |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |

Ligand Efficiency and Lipophilicity in SAR Optimization

In the process of optimizing a lead compound like this compound, it is not enough to simply increase potency. Medicinal chemists often use metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) to guide the optimization process. csmres.co.uksciforschenonline.org

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of non-hydrogen atoms). It provides a measure of how efficiently a molecule binds to its target on a per-atom basis. csmres.co.uk During lead optimization, it is generally desirable to maintain or improve LE. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE): LLE is a crucial parameter that assesses the balance between potency and lipophilicity (logP or logD). sciforschenonline.org It is calculated by subtracting the logP from the pIC₅₀ (or pKi). sciforschenonline.org Increasing potency often comes at the cost of increased lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. sciforschenonline.org A higher LLE value indicates that the increase in potency is not solely due to an increase in lipophilicity. sciforschenonline.org The goal is often to maximize LLE, with a target range of 5-7 or higher for optimized drug candidates. core.ac.uk

Table 3: Key Ligand Efficiency Metrics

| Metric | Formula | Significance in SAR |

|---|---|---|

| Ligand Efficiency (LE) | ΔG / HA (where ΔG is binding free energy and HA is heavy atom count) | Measures binding efficiency per atom. csmres.co.uk |

| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - logP | Balances potency and lipophilicity. sciforschenonline.org |

Molecular Mechanism of Action Elucidation for Naphthalen 1 Yl Benzoylcarbamate

Target Identification and Validation Approaches

There is no published research on the biological targets of Naphthalen-1-yl benzoylcarbamate. The necessary studies to identify and validate its molecular binding partners have not been reported.

Direct Binding Assays and Target Engagement Studies

No information is available concerning direct binding assays or target engagement studies involving this compound.

Proteomic and Metabolomic Profiling for Pathway Identification

There are no public records of proteomic or metabolomic profiling studies conducted to identify the biological pathways affected by this compound.

Detailed Biochemical Characterization of Target Interactions

Without an identified target, the biochemical characterization of its interactions is not possible.

Enzyme Kinetic Analysis of Inhibition

No enzyme kinetic analyses have been published to determine if this compound acts as an inhibitor of any specific enzyme.

Allosteric Modulation vs. Orthosteric Binding Mechanisms

There is no evidence to suggest whether this compound would interact with a target via allosteric modulation or orthosteric binding.

Cellular Imaging and Fluorescence-Based Studies of Compound Localization and Activity

No cellular imaging or fluorescence-based studies have been documented to visualize the localization or activity of this compound within cells.

Unraveling Complex Biological Pathways Affected by Naphthalene-1-yl Benzoylcarbamate Analogues

The therapeutic potential of a compound is intrinsically linked to its mechanism of action and its influence on various biological pathways. For analogues of this compound, research has begun to illuminate their impact on critical cellular processes, particularly in the realms of cancer and microbial pathogenesis. These investigations reveal that the naphthalene (B1677914) moiety, often in combination with other pharmacophoric features, can serve as a scaffold for designing molecules that interact with specific biological targets, thereby modulating complex signaling cascades and metabolic functions. The following sections delve into the detailed research findings that elucidate the biological pathways affected by various analogues of this compound.

Inhibition of Tubulin Polymerization and Disruption of Microtubule Dynamics

A significant area of investigation for naphthalene-containing compounds has been their effect on the microtubule network, a crucial component of the cellular cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and play a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Consequently, agents that interfere with microtubule dynamics are potent anticancer drugs.

Recent studies have identified a series of sulphonamide derivatives incorporating a naphthalen-1-yl moiety as potent inhibitors of tubulin polymerization. nih.gov These analogues have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism underlying this cytotoxicity is their ability to bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis, or programmed cell death. nih.gov

One of the most active compounds in this series, a sulphonamide derivative with a naphthalen-1-yl group (compound 5c ), exhibited remarkable potency against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines. nih.gov Molecular docking studies have suggested that this compound binds to the colchicine-binding site on β-tubulin, a well-known target for microtubule-destabilizing agents. nih.gov The structure-activity relationship (SAR) studies highlighted the critical role of the naphthalen-1-yl group for this potent activity. nih.gov

| Compound/Analogue | Target Cell Line | IC50 Value (µM) | Biological Effect |

| Sulphonamide derivative with naphthalen-1-yl moiety (5c ) | MCF-7 (Human Breast Cancer) | 0.51 ± 0.03 | Antiproliferative activity nih.gov |

| Sulphonamide derivative with naphthalen-1-yl moiety (5c ) | A549 (Human Non-Small Cell Lung Carcinoma) | 0.33 ± 0.01 | Antiproliferative activity nih.gov |

| Sulphonamide derivative with naphthalen-1-yl moiety (5c ) | Tubulin | 2.8 | Inhibition of tubulin polymerization nih.gov |

Alteration of Cancer Cell Metabolism

A defining characteristic of many cancer cells is their altered metabolism, most notably the Warburg effect, where cells predominantly produce energy through aerobic glycolysis rather than oxidative phosphorylation, even in the presence of oxygen. Targeting this metabolic shift presents a promising strategy for developing selective anticancer therapies.

Analogues based on a 1,4-naphthoquinone (B94277) scaffold, which shares the core naphthalene structure, have been investigated for their ability to disrupt the Warburg effect. rsc.org A lead compound, BH10 , and its analogues have shown the capacity to increase the cellular oxygen consumption rate, indicating a shift away from glycolysis and towards oxidative phosphorylation. rsc.org This metabolic reprogramming selectively induces necrosis in cancer cells. The proposed mechanism involves the targeting of Keap1 (Kelch-like ECH-associated protein 1), a critical regulator of the cellular response to oxidative stress. rsc.org

While not direct benzoylcarbamate analogues, the findings from these naphthalene-1,4-diones underscore the potential for naphthalene-based compounds to modulate fundamental metabolic pathways in cancer cells. The cytotoxicity of these analogues has been evaluated against various cancer cell lines, with some compounds demonstrating significant potency and selectivity for cancer cells over normal cells. nih.gov For instance, an imidazole (B134444) derivative, compound 44 , displayed a favorable balance of potency and selectivity. nih.gov

| Compound/Analogue | Target Cell Line | IC50 Value (µM) | Selectivity Ratio (Cancer vs. Normal Cells) |

| Imidazole derivative (44 ) | HEC1A (Human Endometrial Cancer) | 6.4 | 3.6 nih.gov |

| Piperazinyl salt (29 ) | HEC1A (Human Endometrial Cancer) | 4.68 | 2.45 nih.gov |

| Bulky analogue (18 ) | HEC1A (Human Endometrial Cancer) | 2.91 | 1.17 nih.gov |

Antimicrobial Activity through Disruption of Essential Bacterial Processes

The carbamate (B1207046) functional group, present in this compound, is a key feature in several classes of antimicrobial agents. When combined with a naphthalene scaffold, this can lead to compounds with significant antibacterial and antimycobacterial activity.

A study on 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates revealed that these compounds exhibit promising activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various Mycobacterium species. researchgate.net The antimicrobial efficacy of these analogues appears to be influenced by the nature of the substituents on both the phenyl and carbamate moieties. researchgate.net For example, 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate demonstrated potent antistaphylococcal and antimycobacterial activities, with minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ampicillin (B1664943) and isoniazid. researchgate.net The lipophilicity and steric bulk of the substituents were found to be important factors influencing the antimicrobial potency. researchgate.net

| Compound/Analogue | Target Microorganism | MIC Value (µM) |

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | MRSA | 42 researchgate.net |

| 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | MRSA | 42 researchgate.net |

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Mycobacterium kansasii | 21 researchgate.net |

| 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Mycobacterium kansasii | 21 researchgate.net |

Scientific Literature Lacks Computational Chemistry Studies on this compound

Despite a comprehensive search of scientific databases and academic journals, no specific research articles detailing the computational chemistry and in silico studies of the chemical compound this compound have been identified. Consequently, the generation of a detailed article adhering to the requested scientific outline is not possible at this time.

Searches were conducted using the compound's name and its CAS number (13562-06-6) in conjunction with key terms such as "computational chemistry," "molecular docking," "quantum chemical calculations," "Density Functional Theory (DFT)," and "molecular dynamics simulations." The investigation failed to uncover any published studies that would provide the necessary data to elaborate on the specific topics outlined in the user's request, including:

Molecular Docking Investigations: No literature was found that identifies the binding pockets, key ligand-receptor interactions, or predicts the binding poses and scoring for this compound with any biological target.

Quantum Chemical Calculations: There are no available studies that have performed Density Functional Theory (DFT) calculations for the geometry optimization or to determine the energy landscapes of this specific compound. Similarly, no computational research into its reaction mechanisms was found.

Molecular Dynamics Simulations: The dynamic behavior and conformational ensembles of this compound have not been the subject of any published molecular dynamics simulation studies.

While research exists on related compounds, such as other naphthalene derivatives or different types of carbamates, the strict requirement to focus solely on this compound prevents the use of such data. The scientific community has not, to date, published the specific computational analyses requested for this molecule.

Therefore, a scientifically accurate and detailed article on the computational chemistry of this compound, as per the structured outline provided, cannot be constructed.

Computational Chemistry and in Silico Studies of Naphthalen 1 Yl Benzoylcarbamate

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling and virtual screening represent powerful computational strategies to discover novel ligands for specific biological targets. These methods are particularly valuable in the early stages of drug development for hit identification and lead generation.

A pharmacophore model encapsulates the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. The generation of a pharmacophore model can be approached from two main perspectives: ligand-based and structure-based. nih.govnih.gov

In the context of Naphthalen-1-yl benzoylcarbamate, a ligand-based pharmacophore model could be developed if a set of known active and inactive analogues are available. By superimposing the active molecules, common chemical features responsible for their biological activity can be identified and mapped. For instance, a hypothetical pharmacophore model for a series of this compound derivatives might include the naphthalene (B1677914) ring as a hydrophobic feature, the carbonyl oxygen of the carbamate (B1207046) as a hydrogen bond acceptor, and the benzoyl group as another aromatic/hydrophobic feature.

Once a robust pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. nih.gov This process, known as virtual screening, rapidly filters extensive databases to identify molecules that match the pharmacophoric features, and thus have a higher probability of being active. epa.gov The workflow for such a study is outlined below:

| Step | Description |

| 1. Database Preparation | A large, diverse chemical database (e.g., ZINC, ChEMBL) is prepared. This involves generating 3D conformations for each molecule. |

| 2. Pharmacophore-Based Filtering | The generated pharmacophore model for this compound is used to screen the database. Molecules that fit the pharmacophoric constraints are retained. |

| 3. Docking-Based Screening | The hits from the pharmacophore screen are then subjected to molecular docking studies against a specific protein target to predict their binding affinity and orientation within the active site. |

| 4. Hit Selection and Prioritization | Compounds are ranked based on their docking scores, binding interactions, and pharmacophore fit. The top-ranked compounds are selected for further experimental validation. |

This hierarchical screening approach efficiently narrows down a vast chemical space to a manageable number of promising candidates for synthesis and biological testing, thereby saving significant time and resources. nih.gov

In Silico ADMET Prediction Methodologies

A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become a critical component of the drug discovery pipeline, enabling the early identification of compounds with potential liabilities. frontiersin.org Various computational models and software tools are available to predict these properties based on the chemical structure of a molecule. nih.gov

For this compound, a comprehensive in silico ADMET profile can be generated to assess its drug-likeness. The methodologies involve the use of quantitative structure-property relationship (QSPR) models, which are mathematical equations that correlate chemical structures with specific physicochemical and biological properties. neliti.com

A typical in silico ADMET assessment for this compound would involve the prediction of the following parameters:

| ADMET Property | Prediction Methodology | Significance |

| Absorption | Prediction of human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential. These are often calculated based on molecular descriptors like logP, polar surface area (PSA), and the number of hydrogen bond donors/acceptors. | Determines the extent to which the compound is absorbed from the gastrointestinal tract into the bloodstream. |

| Distribution | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Models often use descriptors related to size, polarity, and lipophilicity. | Indicates how the compound is distributed throughout the body and whether it can reach its intended target site. |

| Metabolism | Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism. This can be achieved using pharmacophore models of CYP enzyme active sites or machine learning models trained on known substrates. | Assesses the potential for drug-drug interactions and the metabolic stability of the compound. |

| Excretion | Prediction of renal clearance and potential for active transport. | Provides insights into how the compound and its metabolites are eliminated from the body. |

| Toxicity | Prediction of various toxicity endpoints such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity. These predictions are often based on the identification of toxicophores (chemical fragments associated with toxicity). | Helps to flag potential safety concerns early in the development process. |

Several freely available and commercial software packages, such as SwissADME, pkCSM, and Discovery Studio, can be utilized to perform these predictions. nih.govresearchgate.net The results of these in silico analyses provide a valuable preliminary assessment of the pharmacokinetic and safety profile of this compound and its potential derivatives, guiding further optimization efforts to enhance their drug-like properties.

Advanced Analogues and Future Drug Design of Naphthalene 1 Yl Benzoylcarbamate Derivatives

Design and Synthesis of Next-Generation Naphthalene-Carbamate Scaffolds

The development of advanced analogues of Naphthalene-1-yl benzoylcarbamate focuses on creating new molecular frameworks that improve upon existing biological activities. The design process often utilizes computational methods to predict how structural modifications will affect binding to biological targets. ijpsjournal.com Structure-based drug design, for instance, relies on the 3D structure of a target protein to guide the synthesis of more effective inhibitors. ijpsjournal.comnih.gov

The synthesis of these next-generation scaffolds employs a variety of chemical reactions. The carbamate (B1207046) moiety itself can be synthesized through several traditional methods. acs.org One common approach involves the reaction of an alcohol with an isocyanate. Another established method is the Hofmann rearrangement, which converts primary carboxamides into carbamates. acs.org More modern techniques may utilize activated reagents like p-nitrophenyl chloroformate, which reacts with an alcohol to form an activated carbonate that can then efficiently react with an amine to yield the desired carbamate derivative. acs.org

The synthesis of naphthalene (B1677914) derivatives is an active area of research, with methods developed to create polysubstituted naphthalenes with precise regioselectivity. nih.gov One innovative strategy involves the nitrogen-to-carbon transmutation of isoquinolines using a Wittig reagent, which allows for the direct exchange of a nitrogen atom for a carbon atom to form the naphthalene core. nih.gov Other methods include multi-component reactions, which can build complex molecules in a single step, such as reacting β-naphthol, benzaldehyde, and an amine derivative. asianpubs.org Microwave-assisted synthesis has also been employed to accelerate the creation of related N-aryl-2-hydroxynaphthalene-1-carboxamides. researchgate.net These varied synthetic strategies provide chemists with a robust toolkit for creating diverse libraries of naphthalene-carbamate analogues for biological screening. nih.govresearchgate.net

Prodrug Design Strategies Utilizing the Carbamate Motif

The carbamate group is a highly valuable functional group in prodrug design. acs.orgnih.gov A prodrug is an inactive or poorly active compound that is converted into an active drug within the body through enzymatic or chemical transformation. nih.gov This strategy is used to overcome undesirable drug properties, such as poor solubility, chemical instability, or rapid metabolism. nih.govyoutube.com

The carbamate linkage is particularly useful for creating prodrugs of molecules containing amine, alcohol, or phenol (B47542) groups. nih.gov For amine-containing drugs, derivatization to a neutral carbamate can improve lipid solubility and enhance passage through cell membranes. nih.gov The carbamate can be designed to undergo hydrolysis by metabolic enzymes like esterases, which are often abundant in the liver, to release the active amine drug. nih.gov Similarly, converting a phenol or alcohol to a carbamate can protect it from first-pass metabolism, where a significant portion of a drug is metabolized before it reaches systemic circulation. nih.gov

The rate of hydrolysis is a critical factor in the design of carbamate-based prodrugs. acs.org The prodrug must be stable enough to reach its target site but then cleave at an appropriate rate to release the active compound. acs.org The electronic and steric properties of the substituents on the carbamate nitrogen can be modified to tune this hydrolysis rate. For example, carbamates of N,N-disubstituted phenols are generally more stable against hydrolysis than those of N-monosubstituted phenols. nih.gov This tunability allows for the design of prodrugs with tailored release profiles, making the carbamate motif a versatile tool in optimizing the pharmacokinetic properties of naphthalene-based therapeutics. acs.orgnih.gov

Covalent vs. Non-Covalent Inhibitor Design Principles

When designing inhibitors based on the naphthalene-1-yl benzoylcarbamate scaffold, a fundamental choice lies between a covalent and a non-covalent mechanism of action. nih.gov

Non-covalent inhibitors bind to their target proteins through reversible interactions such as hydrogen bonds, van der Waals forces, and ionic bonds. researchgate.net The inhibitor can freely associate and dissociate from the target, and its potency is typically measured by an inhibition constant (Ki). drughunter.com

Covalent inhibitors , in contrast, form a strong, stable covalent bond with the target protein. cas.org This interaction is often irreversible, effectively shutting down the protein's activity for an extended period. drughunter.comcas.org These inhibitors typically consist of a "guidance system" that directs the molecule to the target's active site and a reactive group, or "warhead," that forms the bond. cas.org

Historically, covalent inhibitors were often avoided due to concerns about potential toxicity from off-target reactions. researchgate.netnih.gov However, modern drug design has seen a resurgence in their use, as they offer several distinct advantages. cas.org

| Feature | Covalent Inhibitors | Non-Covalent Inhibitors |

| Binding | Form a strong, stable covalent bond (often irreversible). cas.org | Bind through weaker, reversible interactions (H-bonds, ionic, etc.). researchgate.net |

| Potency | Often exhibit enhanced potency and prolonged duration of action. cas.org | Potency depends on the strength of reversible interactions. |

| Dosing | May allow for lower and less frequent dosing. cas.org | Dosing frequency is tied to the inhibitor's dissociation rate. |

| Selectivity | Can be designed to be highly selective by targeting specific amino acid residues. nih.gov | Selectivity depends on the unique features of the binding pocket. |

| Challenges | Potential for off-target reactivity and toxicity. researchgate.netnih.gov | May have limited potency against targets with shallow binding pockets. cas.org |

The choice between these two strategies depends on the specific target and therapeutic goal. Covalent inhibitors can be particularly effective for targets that have proven difficult to inhibit with non-covalent molecules or in cases where prolonged inhibition is therapeutically beneficial. researchgate.netcas.org A noteworthy example is the development of inhibitors for the carboxylesterase Notum, where a covalent carbamate inhibitor (ABC99) served as the basis for the designed switch to potent non-covalent inhibitors, illustrating that both approaches can be explored within a similar chemical template. nih.gov

Fragment-Based Lead Generation and Optimization for Naphthalene-1-yl Benzoylcarbamate Analogues

Fragment-based drug discovery (FBDD) is a powerful alternative to traditional high-throughput screening for identifying new lead compounds. nih.govfrontiersin.org The FBDD process begins by screening a library of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.org Because of their simplicity, fragments can explore chemical space more efficiently than larger, more complex molecules. frontiersin.org

The typical workflow for FBDD involves several key steps:

Fragment Library Screening: A curated library of fragments is screened using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to identify "hits" that bind to the target protein. frontiersin.orgnih.gov

Hit Validation and Structural Analysis: The binding of these initial hits is confirmed, and their precise binding mode is determined, often by obtaining an X-ray crystal structure of the fragment-protein complex. frontiersin.org

Fragment-to-Lead Optimization: Once a validated fragment hit is identified, medicinal chemists use structure-guided methods to "grow" the fragment into a more potent lead compound. frontiersin.org This can be done by adding functional groups to the fragment to create new, favorable interactions with the target (fragment growing) or by linking two different fragments that bind to adjacent sites (fragment linking). frontiersin.org

This approach is highly applicable to the development of Naphthalene-1-yl benzoylcarbamate analogues. For instance, a fragment screen might identify a simple naphthalene-containing molecule that binds weakly to a target. Using structural information, chemists could then elaborate on this fragment, adding the benzoylcarbamate portion to occupy an adjacent pocket and increase binding affinity. frontiersin.org A documented strategy involved modifying a fragment's phenyl group to a naphthyl group, which resulted in new π-π stacking interactions and improved binding, demonstrating the utility of the naphthalene moiety in fragment optimization. frontiersin.org

Integration of Chemical Biology Tools for Target Validation and Exploration

Identifying the specific biological target of a compound and validating its role in a disease process are crucial steps in drug discovery. rsc.orgresearchgate.net Chemical biology provides a powerful suite of tools to achieve this, bridging the gap between chemistry and biology. rsc.org For novel analogues of Naphthalene-1-yl benzoylcarbamate, these tools are essential for understanding their mechanism of action.

The process of target identification and validation often begins with in silico (computational) methods before moving to laboratory-based techniques. ijpsjournal.com

| Tool/Technique | Description | Application in Drug Discovery |

| In Silico Prediction | Computational tools like SwissADME and PASS Online predict pharmacokinetic properties and potential biological activities based on a molecule's structure. ijpsjournal.com | Early-stage assessment of drug-likeness and potential targets before synthesis. ijpsjournal.com |

| Molecular Docking | Computer simulations that predict how a small molecule (ligand) binds to the 3D structure of a target protein. ijpsjournal.comnih.gov | Ranks potential compounds based on binding affinity and visualizes key interactions to guide inhibitor design. ijpsjournal.comnih.gov |

| Genomic/Proteomic Approaches | Techniques like DNA microarrays and proteomics analyze changes in gene or protein expression in cells after treatment with a compound. researchgate.net | Helps identify cellular pathways and potential protein targets affected by the compound. researchgate.net |

| RNA Interference (RNAi) | A technique that uses small RNA molecules to silence the expression of a specific gene (gene knockdown). researchgate.net | Validates a potential target by observing if silencing the target's gene mimics the effect of the compound. researchgate.net |

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to directly map the active sites of enzymes in complex biological systems. | Can identify the direct protein target of a covalent inhibitor. nih.gov |

| NMR-Based Screening | A biophysical method used to detect the binding of small molecules (like fragments) to a target protein. nih.govresearchgate.net | Used for primary screening in FBDD and for characterizing ligand-protein interactions. nih.gov |

By integrating these tools, researchers can confidently identify the molecular target of a Naphthalene-1-yl benzoylcarbamate analogue and validate its therapeutic relevance, providing a solid foundation for further preclinical and clinical development. researchgate.net

Broader Research Perspectives and Interdisciplinary Approaches

Leveraging Big Data and Machine Learning for Drug Discovery in Carbamate (B1207046) Chemistry

The integration of big data and machine learning (ML) is revolutionizing drug discovery within carbamate chemistry. nih.gov These technologies enable the analysis of vast and complex datasets, accelerating the identification of promising drug candidates and optimizing their properties. nih.govnih.gov

Machine learning algorithms can build predictive models that correlate the chemical structures of carbamate derivatives with their biological activities, a field known as Quantitative Structure-Activity Relationship (QSAR). youtube.com These models are trained on large datasets of molecules and their corresponding experimental outcomes to learn the intricate relationships between molecular features and therapeutic effects. youtube.com For instance, a generative AI design engine, REINVENT, combined with structure-based design, has been used to accelerate the discovery of potent carbamate inhibitors of the Casitas B-lymphoma proto-oncogene-b (Cbl-b), a key regulator in T cell activation. nih.gov This approach involves iterative in silico design cycles guided by physics-based affinity predictions and ML-based pharmacokinetic models before a compound is even synthesized. nih.gov

Furthermore, ML models are being developed to predict chemical reactivity, which can significantly speed up the design of new pharmaceuticals. innovationnewsnetwork.com By pre-training models on extensive spectroscopic data, researchers can fine-tune them to predict complex chemical transformations, helping chemists to modify molecular cores with greater precision. innovationnewsnetwork.com This data-driven "chemical reactome" approach, validated on thousands of pharmaceutically relevant reactions, helps to identify crucial correlations between reactants, reagents, and reaction outcomes. innovationnewsnetwork.com

The application of machine learning extends to various stages of the drug discovery pipeline, from identifying potential drug targets to optimizing lead compounds and predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govyoutube.com This computational-first approach minimizes the need for extensive and often unsuccessful trial-and-error experimentation, making the drug development cycle more efficient and cost-effective. researchgate.net

High-Throughput Screening (HTS) Methodologies for Novel Activity Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds to identify those with desired biological activity. drugtargetreview.comyoutube.com This methodology is crucial for uncovering novel activities within large chemical libraries, including those containing carbamate derivatives.

HTS can be broadly categorized into two main approaches: biochemical assays and cell-based assays. nih.gov

Biochemical assays measure the effect of a compound on a specific molecular target, such as an enzyme or receptor. drugtargetreview.com Techniques like fluorescence polarization, FRET, and surface plasmon resonance are commonly employed. nih.gov

Cell-based assays assess the effect of a compound on whole living cells, providing insights into its activity in a more biologically relevant context. drugtargetreview.com These can range from simple viability assays to more complex high-content screening (HCS) that uses automated microscopy to analyze multiple cellular parameters. nih.gov

A key advantage of HTS is its ability to identify "hit" compounds based on their functional activity rather than preconceived notions of how they might bind to a target. drugtargetreview.com This can lead to the discovery of compounds with novel chemical structures and mechanisms of action. drugtargetreview.com For example, HTS has been successfully used to screen large compound libraries for activity against various life stages of pathogens like Schistosoma mansoni, aiming to identify compounds with broad efficacy. nih.gov

The data generated from HTS campaigns, which can involve screening millions of compounds, provides a rich dataset for subsequent analysis. drugtargetreview.com Statistical approaches are then used to identify genuine "hits" from the vast amount of data, moving beyond simple activity thresholds to incorporate structure-activity relationships (SAR) hidden within the screening library. researchgate.net This "smart screening" can significantly improve the quality of lead compounds and accelerate the hit-to-lead optimization process. researchgate.net

Collaborative Research Models in Academic and Industrial Settings

The complexity and cost of modern drug discovery have fostered a growing trend of collaborative research models between academic institutions and pharmaceutical companies. These partnerships leverage the complementary strengths of both sectors to accelerate innovation.

Academic labs often excel in basic research, uncovering novel biological pathways and identifying new potential drug targets. Industry, on the other hand, possesses the resources, infrastructure, and expertise in medicinal chemistry, high-throughput screening, and clinical development necessary to translate these fundamental discoveries into marketable drugs. hmc.edu

A successful example of such a partnership involved Harvey Mudd College and Bristol Myers Squibb. hmc.edu Researchers from both institutions collaborated to adapt a large-scale industrial chemical synthesis for use in an undergraduate organic chemistry laboratory. hmc.edu This not only provided students with hands-on experience with cutting-edge, green chemistry but also highlighted the potential for translating industrial processes to an academic setting. hmc.edu

These collaborations can take many forms, from joint research projects and sponsored research agreements to the establishment of shared research facilities. The overarching goal is to create a more integrated and efficient ecosystem for drug discovery, where knowledge and resources are shared to overcome the significant hurdles in bringing new therapies to patients. The rise of Industry 5.0, which emphasizes hyper-personalization and the convergence of digital and human-centric processes, is expected to further drive such cross-sector collaborations. openpr.com

Sustainable Synthesis and Green Chemistry for Naphthalen-1-yl Benzoylcarbamate Production

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds, including this compound, to minimize environmental impact and enhance sustainability. rsc.orgmdpi.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Key approaches in green chemistry that can be applied to the synthesis of carbamates include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, or even performing reactions in the absence of a solvent (neat conditions). mdpi.com